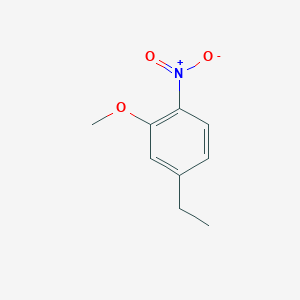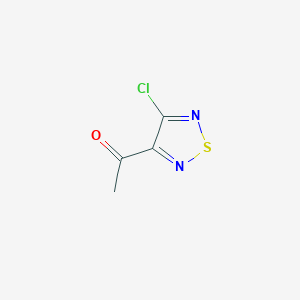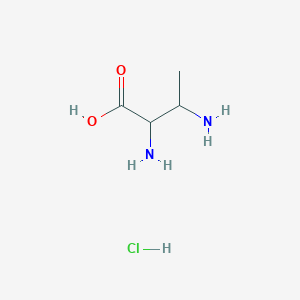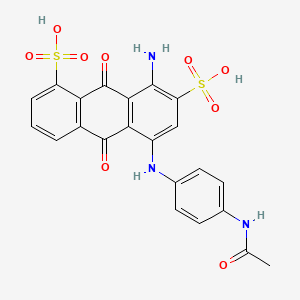
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with acetylamino, amino, and disulphonic acid groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The anthracene core is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetylamino groups.
Sulfonation: The anthracene core is sulfonated using sulfuric acid to introduce disulphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can convert the quinone form back to the hydroquinone form.
Substitution: The acetylamino and amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The acetylamino and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The disulphonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-1,8-disulphonic acid: Lacks the acetylamino and amino groups, resulting in different chemical properties.
1-Amino-8-acetylaminoanthracene: Similar structure but lacks the disulphonic acid groups.
9,10-Anthraquinone: A simpler structure with different reactivity and applications.
Uniqueness
5-((4-(Acetylamino)phenyl)amino)-8-amino-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93892-19-4 |
|---|---|
Molekularformel |
C22H17N3O9S2 |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
5-(4-acetamidoanilino)-8-amino-9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C22H17N3O9S2/c1-10(26)24-11-5-7-12(8-6-11)25-14-9-16(36(32,33)34)20(23)19-18(14)21(27)13-3-2-4-15(35(29,30)31)17(13)22(19)28/h2-9,25H,23H2,1H3,(H,24,26)(H,29,30,31)(H,32,33,34) |
InChI-Schlüssel |
RZGDMYFDZTWCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)S(=O)(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


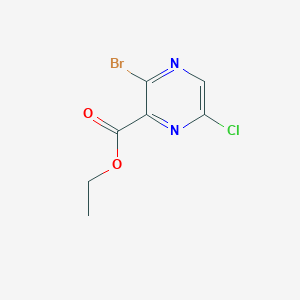
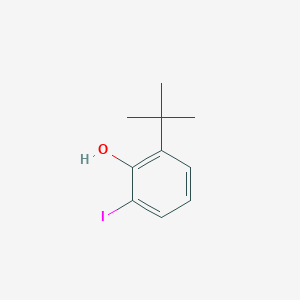
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)

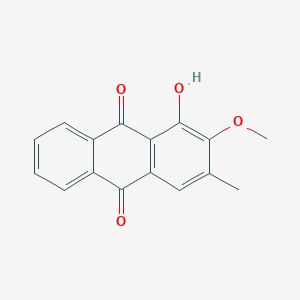
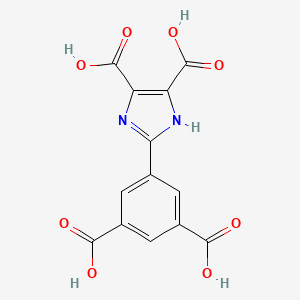
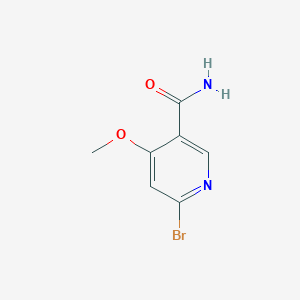
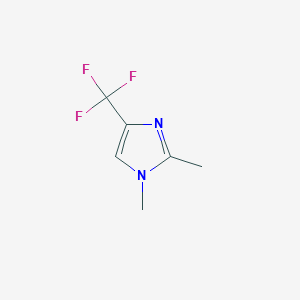
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
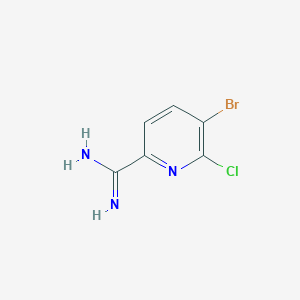
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
